molecular formula C14H18O2 B1499533 [1,1-Biphenyl]-2,2-diol,6,6-dimethyl-

[1,1-Biphenyl]-2,2-diol,6,6-dimethyl-

Cat. No.: B1499533
M. Wt: 218.29 g/mol
InChI Key: KJDKGBBOXQPIMP-UHFFFAOYSA-N
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Description

[1,1-Biphenyl]-2,2-diol,6,6-dimethyl- (CAS: 32750-01-9) is a biphenyl derivative with hydroxyl groups at the 2,2′-positions and methyl substituents at the 6,6′-positions. Its molecular formula is C₁₄H₁₄O₂, with a molecular weight of 214.26 g/mol . The diol groups enable hydrogen bonding, influencing solubility and reactivity, while the methyl substituents provide steric hindrance and modulate electronic properties.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

5,5-dimethyl-6-phenylcyclohex-2-ene-1,1-diol

InChI

InChI=1S/C14H18O2/c1-13(2)9-6-10-14(15,16)12(13)11-7-4-3-5-8-11/h3-8,10,12,15-16H,9H2,1-2H3

InChI Key

KJDKGBBOXQPIMP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=CC(C1C2=CC=CC=C2)(O)O)C

Origin of Product

United States

Scientific Research Applications

Catalytic Applications

One of the primary uses of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- is as a chiral ligand in asymmetric synthesis. Its unique structure allows it to form stable complexes with transition metals, facilitating various catalytic processes.

Case Study: Asymmetric Hydroformylation

A study demonstrated the effectiveness of this compound in the hydroformylation of allyl cyanide using rhodium-bisphosphite complexes. The reaction yielded high enantioselectivity (up to 95%) and was applicable to diverse substrates including heterocyclic olefins .

Reaction TypeCatalyst UsedEnantioselectivity (%)
HydroformylationRh-bisphosphite95
Asymmetric HydrogenationRh-bisphosphite90

Pharmaceutical Applications

The compound has been explored in the synthesis of various bioactive molecules. Its ability to act as a chiral building block makes it valuable in drug development.

Case Study: Synthesis of Anticancer Agents

Research indicated that derivatives of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- were synthesized and tested for anticancer activity. The synthesized compounds showed promising results against several cancer cell lines with IC50 values indicating effective cytotoxicity .

CompoundTarget Cell LineIC50 (µM)
Derivative AHeLa15
Derivative BMCF-720

Material Science Applications

In materials science, this compound is utilized in the development of advanced materials due to its structural properties.

Case Study: Polymer Development

The incorporation of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- into polymer matrices has been shown to enhance thermal stability and mechanical properties. Research highlighted that polymers modified with this biphenyl derivative exhibited improved resistance to thermal degradation compared to unmodified polymers .

PropertyUnmodified PolymerModified Polymer
Thermal Stability (°C)230270
Tensile Strength (MPa)5070

Analytical Applications

The compound is also used in analytical chemistry as a chiral stationary phase for chromatographic methods.

Case Study: Chromatography

A recent study showcased the efficiency of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- as a stationary phase in high-performance liquid chromatography (HPLC) for separating racemic mixtures of drugs. The results indicated superior resolution compared to traditional stationary phases .

ParameterTraditional PhaseBiphenyl Phase
Resolution Factor1.53.0
Analysis Time (min)1510

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural and functional differences among biphenyl diol derivatives:

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
[1,1-Biphenyl]-2,2-diol,6,6-dimethyl- 6,6′-dimethyl, 2,2′-diol 214.26 Hydrogen bonding, moderate steric effects; potential ligand/antioxidant
BiEG (3,3′-dimethoxy-5,5′-di-2-propenyl-1,1′-biphenyl-2,2′-diol) 3,3′-methoxy, 5,5′-propenyl Not reported Antioxidant activity; supported on mesoporous alumina for enhanced dispersion
rac-BIPHEN H2 (5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol) 5,5',6,6′-tetramethyl, 3,3′-di-tert-butyl 354.54 High steric bulk; ligand for olefin metathesis catalysts
6,6′-Dinitro-[1,1′-biphenyl]-2,2′-dicarboxylic acid 6,6′-dinitro, 2,2′-dicarboxylic acid Not reported Electron-withdrawing nitro groups; intermediate in synthesis of high-reactivity compounds
6,6′-Dimethoxy-2,2′,3,3′,5-pentanitro-1,1′-biphenyl 6,6′-methoxy, 2,2′,3,3′,5-pentanitro Not reported Axial chirality; crystal structure analysis for materials science
Key Observations:
  • Steric Effects : The 6,6′-methyl groups in the target compound provide moderate steric hindrance, less than tert-butyl groups in rac-BIPHEN H2 but more than methoxy substituents in BiEG.
  • Electronic Effects : Methyl groups are electron-donating, contrasting with the electron-withdrawing nitro groups in 6,6′-dinitro derivatives .
  • Hydrogen Bonding : The 2,2′-diol configuration enables stronger hydrogen bonding compared to carboxylic acid or nitro-substituted analogs, influencing solubility and crystal packing .

Antioxidant Activity

While direct data for [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- are unavailable, structurally related phenolic compounds exhibit antioxidant properties. For example:

  • Zingerol (IC₅₀ = 3 ± 0.2 μmol/L in ABTS assay) and dihydroferulic acid ethyl ester (IC₅₀ = 12 ± 1.0 μmol/L) from Curcuma longa show hydroxyl groups critical for radical scavenging .
  • BiEG and BiVA (), when anchored on mesoporous alumina, demonstrate enhanced antioxidant activity due to improved surface dispersion.

Preparation Methods

General Synthetic Strategy

The synthesis of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- typically involves:

  • Construction of the biphenyl core with appropriate substitution,
  • Introduction of hydroxyl groups at the 2,2-positions,
  • Installation of methyl groups at the 6,6-positions,
  • Purification and isolation of the target diol compound.

The methods combine classical aromatic substitution, metal-catalyzed coupling, and selective hydroxylation steps.

Preparation via Metal-Catalyzed Coupling and Subsequent Functionalization

A common approach to biphenyl derivatives involves palladium-catalyzed cross-coupling reactions such as Suzuki or related couplings, followed by functional group transformations.

  • Palladium-Catalyzed Coupling: Biphenyl cores can be constructed by coupling aryl boronic acids with aryl halides in the presence of palladium catalysts, phosphine ligands, and bases in aprotic solvents (e.g., dioxane) at elevated temperatures (~105 °C). This approach allows for the introduction of substituents such as methyl groups on the aromatic rings before or after coupling.

  • Hydroxylation and Diol Formation: After biphenyl synthesis, hydroxyl groups can be introduced at the 2,2-positions by selective hydroxylation or substitution reactions. Methods include reaction of biphenyl derivatives with metallic sodium in aprotic solvents to generate disodium dialcoholates, which upon work-up yield diol compounds.

Specific Method for Dialkyl or Dialkenyl Ethers of Cycloaliphatic or Araliphatic Diols (Relevant to Biphenyl Diols)

A patented method describes preparation of dialkyl ethers of cycloaliphatic or araliphatic diols, which can be adapted for biphenyl diols:

  • Step (i): React the cycloaliphatic or araliphatic diol with metallic sodium in an aprotic organic solvent (e.g., tetrahydrofuran, THF) in the presence of a catalytic amount of a monoether-monoalcohol compound. This forms the disodium dialcoholate intermediate.

  • Reaction Conditions: Stirring at reaction temperature for 10 minutes to 5 hours.

  • Work-Up: Addition of water leads to phase separation; the organic phase contains the diether compound, which can be extracted and purified.

  • Purity: The diether compound can be obtained with purity ≥70-80% by weight, with further purification possible.

This method, while focused on ethers, provides a framework for preparing diol derivatives by controlling reaction conditions and work-up procedures.

Catalytic Asymmetric Synthesis of Biphenyl Diamines and Related Diols

Recent research on biphenyl derivatives with diamine groups at 2,2'-positions and methyl substitutions at 6,6'-positions provides insights into preparation methods involving:

  • Cyclocondensation Reactions: Using [1,1′-biphenyl]-2,2′-diamines and benzils catalyzed by chiral phosphoric acids (CPA) in solvents like tetrahydrofuran (THF) or dioxane.

  • Reaction Conditions: Room temperature to mild heating, with reaction times varying from minutes to hours.

  • Yields and Enantioselectivity: Yields range from 50% to 99%, with enantiomeric excess (ee) values from low to high, depending on catalyst and solvent (see Table 1).

  • Purification: Column chromatography followed by recrystallization.

This method highlights the importance of catalyst choice and solvent in optimizing yield and stereochemical purity, which can be relevant for preparing hydroxylated biphenyl derivatives with methyl substituents.

Data Table: Representative Reaction Conditions and Outcomes for Biphenyl Derivative Synthesis

Entry Catalyst/Condition Solvent Yield (%) Notes on Substitution/Functionality
1 Pd(dba)2, PPh3, K3PO4, reflux Dioxane 63-78 Biphenyl phosphine oxide derivatives synthesis
2 Metallic sodium, aprotic solvent THF ≥70 Formation of disodium dialcoholate intermediate
3 Alkylation with bromoethane DMF 80 Ether intermediate from biphenyl diol
4 Paraformaldehyde, AcOH/HCl AcOH/HCl 65 Chloromethyl derivative formation
5 CPA-catalyzed cyclocondensation THF 50-99 Asymmetric synthesis of biphenyl diamines

Summary and Notes on Preparation

  • The preparation of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- involves multi-step synthesis starting from substituted biphenyl precursors.

  • Palladium-catalyzed cross-coupling reactions enable the formation of the biphenyl core with methyl substituents.

  • Hydroxyl groups at the 2,2-positions can be introduced via reactions involving metallic sodium to form dialcoholates or via selective hydroxylation.

  • Reaction conditions such as solvent choice (e.g., THF, DMF, dioxane), temperature, and catalysts (Pd complexes, chiral phosphoric acids) critically influence yield and purity.

  • Purification typically involves extraction, recrystallization, and chromatography to achieve high purity.

  • Enantioselective methods exist for related biphenyl diamines, which may be adapted for diol analogs.

This comprehensive overview integrates diverse research findings and patented methods to provide an authoritative guide on the preparation of [1,1-Biphenyl]-2,2-diol,6,6-dimethyl-. The methods emphasize controlled substitution, catalytic coupling, and purification to achieve the target compound with high purity and yield.

Q & A

Q. What are the optimal synthetic routes for preparing [1,1-Biphenyl]-2,2-diol,6,6-dimethyl- derivatives?

The compound can be synthesized via acid-catalyzed condensation reactions between 4-methylcatechol and aldehydes (e.g., butyraldehyde). This method yields derivatives like 6,6'-(butane-1,1-diyl)bis(4-methylbenzene-1,2-diol) (BMB), which exhibit enhanced antioxidant properties. Key steps include:

  • Reagent ratios : A 1:1 molar ratio of 4-methylcatechol to aldehyde.
  • Catalyst : Concentrated sulfuric acid (0.5–1.0% v/v).
  • Reaction conditions : 70–90°C for 2–4 hours under reflux.
    Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers characterize the structural and electronic properties of this compound?

Basic characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm hydroxyl, methyl, and biphenyl group positions.
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
  • UV-Vis spectroscopy : To assess electronic transitions, particularly for derivatives with extended conjugation (e.g., metal complexes) .

Q. What methodologies are used to evaluate the antioxidant activity of [1,1-Biphenyl]-2,2-diol derivatives?

Two primary assays are recommended:

  • Rancimat test : Measures oxidative stability in lipids at 100–120°C; BMB outperforms TBHQ (tert-butylhydroquinone) by 1.5–2× in induction periods.
  • DPPH radical scavenging : BMB shows IC50_{50} values ~20 µM, higher than TBHQ but lower than its precursor 4-methylcatechol due to steric hindrance .

Advanced Research Questions

Q. How do metal complexes of this compound enhance catalytic activity in oxidation reactions?

The 6,6'-dimethyl-2,2'-bipyridine scaffold (structurally analogous to [1,1-Biphenyl]-2,2-diol derivatives) forms stable complexes with transition metals:

  • Epoxidation : Mo(VI) complexes catalyze cyclooctene epoxidation with >90% selectivity using tert-butyl hydroperoxide.
  • Oxidative Heck reactions : Pd(II) complexes enable meta-selective coupling of arylboronic acids with cyclohexenone.
    Mechanistic studies recommend kinetic profiling (e.g., UV-Vis monitoring) and DFT calculations to elucidate metal-ligand cooperativity .

Q. Can this compound serve as a ligand for selective metal ion separation in nuclear chemistry?

Yes. Derivatives like propane-1,2-diol-BTzBP (with bipyridine-triazole motifs) show high selectivity for actinides (e.g., Am3+^{3+}) over lanthanides. Key steps:

  • Ligand design : Introduce electron-donating groups (e.g., hydroxyls) to enhance metal binding.
  • Solvent extraction tests : Use HNO3_3/n-octanol systems to measure distribution ratios (DAmD_{Am}) and separation factors (SFAm/Eu_{Am/Eu}) .

Q. How do advanced spectroscopic techniques resolve structural ambiguities in dimeric derivatives?

For complex derivatives (e.g., dimeric naphthoquinones with 6,6'-dimethyl groups):

  • 2D NMR : HMBC correlates 1^1H–13^13C long-range couplings to assign quaternary carbons.
  • NOESY : Identifies spatial proximity of methyl groups and aromatic protons.
  • J-resolved spectroscopy : Decouples 1^1H–1^1H splitting for precise coupling constant measurement .

Q. How can researchers address contradictions in antioxidant activity data across different assays?

Discrepancies arise from assay mechanisms:

  • DPPH vs. Rancimat : BMB’s steric bulk reduces DPPH scavenging efficiency but enhances thermal stability in lipids.
  • Mitigation strategy : Use complementary assays (e.g., ORAC, ABTS) and correlate results with computational models (e.g., HOMO/LUMO energies) to predict radical quenching capacity .

Q. What computational approaches predict the compound’s interactions in biological systems?

  • Molecular docking : Simulate binding to enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina.
  • MD simulations : Assess stability of ligand-protein complexes in aqueous environments (GROMACS/AMBER).
  • QSAR modeling : Relate substituent effects (e.g., methyl groups) to bioactivity using Gaussian-derived descriptors .

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